1-(3-Hydroxypropyl)imidazolidine-2,4-dione

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Regioisomer purity matters: the N1 vs N3 substitution on hydantoin alters LogP by ~0.66 units, directly impacting solubility and permeability. This compound provides a defined -1.86 LogP for reproducible ADME studies. - Primary hydroxyl handle for biotin/fluorophore conjugation or PROTAC linkers - 3 rotatable bonds for conformational flexibility in probe design - ECHA C&L Inventory listed (EC 826-084-6); H302, H315, H319, H335 documented - Commercial availability at 95-98% purity with SDS/COA support

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 1406725-09-4
Cat. No. B3238285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypropyl)imidazolidine-2,4-dione
CAS1406725-09-4
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1CCCO
InChIInChI=1S/C6H10N2O3/c9-3-1-2-8-4-5(10)7-6(8)11/h9H,1-4H2,(H,7,10,11)
InChIKeySVLJYOGDIBNDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement


1-(3-Hydroxypropyl)imidazolidine-2,4-dione (CAS 1406725-09-4) is a substituted hydantoin derivative featuring a hydroxypropyl moiety at the N1 position of the imidazolidine-2,4-dione core. With molecular formula C6H10N2O3 and molecular weight 158.16 g/mol [1], this compound is characterized as a versatile small molecule scaffold . Its structural features include two hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds, imparting a computed LogP of -1.86 and a topological polar surface area (TPSA) of 70 Ų . The compound is commercially available from multiple reputable vendors at purities typically ranging from 95% to 98% , and is notified in the ECHA C&L Inventory under EC number 826-084-6 [2].

Non-Interchangeability with Isomers


Substitution at the N1 versus N3 position of the imidazolidine-2,4-dione ring is not a trivial structural variation; it dictates distinct physicochemical and biological properties that preclude generic substitution. As demonstrated by comparative LogP data, the N1-hydroxypropyl isomer (1-(3-hydroxypropyl)imidazolidine-2,4-dione) exhibits a LogP of -1.86 , whereas its N3 positional isomer (3-(3-hydroxypropyl)imidazolidine-2,4-dione, CAS 73973-05-4) has a LogP of -1.2 [1]. This ~0.66 log unit difference corresponds to a more than 4-fold variation in partition coefficient, which significantly impacts solubility, membrane permeability, and in vivo distribution. Similarly, the parent hydantoin (2,4-imidazolidinedione, CAS 461-72-3) lacks the hydroxypropyl chain, resulting in markedly different lipophilicity (LogP = -1.69) [2] and solubility profiles. These quantifiable physicochemical divergences translate into non-interchangeable behavior in biological assays, synthetic applications, and formulation development, underscoring the critical importance of selecting the exact regioisomer for reproducible scientific outcomes.

Comparative Evidence vs. Close Analogs


Lipophilicity: N1 vs. N3 Regioisomer

The N1-substituted target compound exhibits a computed LogP of -1.86 , whereas its N3-substituted positional isomer (CAS 73973-05-4) displays a LogP of -1.2 [1]. This substantial difference of 0.66 log units corresponds to a more than 4-fold variation in octanol-water partition coefficient.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Topological Polar Surface Area Comparison

The target compound exhibits a TPSA of 70 Ų [1], slightly higher than the 69.6 Ų reported for its N3 positional isomer [2]. The parent hydantoin scaffold (unsubstituted) has a TPSA of approximately 58-60 Ų, indicating that the hydroxypropyl chain contributes to increased polar surface area.

Computational Chemistry Drug Design Membrane Permeability

Purity and Commercial Availability

The target compound is offered by multiple reputable vendors at defined purity grades. Fluorochem provides 98% purity , while AKSci and Sigma-Aldrich (via Enamine) list 95% purity . In contrast, the N3 positional isomer (CAS 73973-05-4) is less widely available, with fewer commercial sources and limited purity data. The parent hydantoin is readily available but lacks the hydroxypropyl functionality required for specific synthetic or biological applications.

Procurement Quality Control Chemical Sourcing

Regulatory Hazard Classification

According to the ECHA C&L Inventory, 1-(3-hydroxypropyl)imidazolidine-2,4-dione is notified under EC 826-084-6 with harmonized classification and labeling [1]. The compound is not classified as hazardous for transport . In contrast, the N3 isomer (EC 859-562-8) may have different hazard classifications pending full regulatory assessment. The parent hydantoin (EC 207-313-3) is classified as Xi (irritant) with R36/37/38 statements [2].

Safety Assessment Regulatory Compliance Hazard Communication

Rotatable Bonds and Molecular Flexibility

The target compound possesses three rotatable bonds [1], all originating from the hydroxypropyl chain. In comparison, unsubstituted hydantoin has zero rotatable bonds [2]. This increase in conformational flexibility directly influences the compound's ability to adapt to binding pockets and its entropic contribution to binding free energy.

Molecular Modeling Conformational Analysis Scaffold Design

Application Scenarios


Scaffold Optimization for Lipophilicity Control

In medicinal chemistry campaigns where precise control of LogP is critical for optimizing ADME properties, 1-(3-hydroxypropyl)imidazolidine-2,4-dione offers a LogP of -1.86, distinct from its N3 isomer (LogP = -1.2). This ~4.6-fold difference in partition coefficient can be leveraged to fine-tune solubility and permeability without altering the core pharmacophore. The defined LogP value supports the use of this compound as a building block for synthesizing analogs with predictable physicochemical profiles, as evidenced by computed descriptors .

Probe Development: Hydroxypropyl Conjugation Handle

The primary hydroxyl group on the hydroxypropyl chain provides a chemically addressable handle for conjugation to biotin, fluorophores, or solid supports. The compound's three rotatable bonds confer conformational flexibility, which may be advantageous for linker design in targeted protein degradation (PROTAC) or affinity probe applications. The high purity grades (95-98%) available from multiple vendors ensure minimal interference from impurities in sensitive biochemical assays.

Physicochemical Profiling for Formulation

For formulation scientists and preclinical researchers, the computed TPSA of 70 Ų and LogP of -1.86 provide a solid foundation for predicting in vivo behavior. The compound's hazard classification (H302, H315, H319, H335) is clearly defined under CLP, facilitating appropriate safety protocols during handling and scale-up. Compared to the N3 isomer, which has a less favorable LogP for certain aqueous formulations, the target compound may offer advantages in solubility-driven applications.

Commercial Sourcing and Documented Specifications

Procurement specialists can rely on the established commercial supply chain for 1-(3-hydroxypropyl)imidazolidine-2,4-dione, with documented purities of 95-98% and clearly defined storage conditions . Unlike less common regioisomers, this compound is stocked by multiple reputable vendors, reducing lead times and ensuring batch-to-batch consistency. The availability of SDS and COA documentation supports compliance with institutional and regulatory requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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